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Compound of Interest

Compound Name: 6-chloroisoquinolin-1(2H)-one

Cat. No.: B169989 Get Quote

CAS Number: 131002-09-0[1]

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 6-chloroisoquinolin-1(2H)-one, a

heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited

availability of direct experimental data for this specific molecule, this guide synthesizes

information from structurally related compounds to project its chemical properties, plausible

synthetic routes, and potential biological activities. The isoquinoline scaffold is a well-

established pharmacophore present in numerous natural products and synthetic drugs,

suggesting the potential of 6-chloroisoquinolin-1(2H)-one as a valuable intermediate for the

development of novel therapeutic agents.

Introduction
The isoquinoline core is a privileged structural motif in medicinal chemistry, with derivatives

exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and

antiviral properties. The introduction of a chlorine atom at the 6-position and a carbonyl group

at the 1-position of the isoquinoline ring, as in 6-chloroisoquinolin-1(2H)-one, is anticipated to

modulate its physicochemical properties and biological profile. This document aims to serve as

a foundational resource for researchers, providing predicted data, detailed hypothetical

experimental protocols, and potential research directions for this compound.
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Physicochemical Properties
Direct experimental data on the physicochemical properties of 6-chloroisoquinolin-1(2H)-one
are not readily available in the public domain. The following table summarizes predicted

properties based on the analysis of structurally analogous compounds such as 7-chloro-2H-

isoquinolin-1-one and other related heterocyclic systems.

Property Predicted Value Notes

Molecular Formula C₉H₆ClNO
Derived from its chemical

structure.

Molecular Weight 179.60 g/mol
Calculated based on the

molecular formula.[2]

Appearance White to off-white solid
Typical for similar heterocyclic

compounds.

Melting Point Not available
Expected to be a solid at room

temperature.

Boiling Point Not available

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and methanol.

Based on the general solubility

of heterocyclic compounds.

pKa Not available
The lactam proton is weakly

acidic.

Spectroscopic Data (Predicted)
Detailed, experimentally verified spectroscopic data for 6-chloroisoquinolin-1(2H)-one is not

widely published. The following data is predicted based on the known spectral characteristics of

related isoquinolinone and chloro-substituted aromatic compounds.
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Technique Predicted Spectral Features

¹H NMR

Aromatic protons in the δ 7.0-8.5 ppm range

with characteristic splitting patterns. A broad

singlet for the N-H proton of the lactam, typically

downfield.

¹³C NMR

Carbonyl carbon signal around δ 160-170 ppm.

Aromatic carbon signals in the δ 120-150 ppm

range.

Mass Spectrometry

A molecular ion peak (M+) and an M+2 peak in

an approximate 3:1 ratio, characteristic of a

monochlorinated compound.

IR Spectroscopy

A strong C=O stretching vibration for the lactam

carbonyl group around 1650-1680 cm⁻¹. N-H

stretching vibration in the 3200-3400 cm⁻¹

region.

Proposed Synthetic Pathways
While a specific, documented synthesis for 6-chloroisoquinolin-1(2H)-one is not readily

available, plausible synthetic routes can be devised based on established organic chemistry

methodologies for constructing the isoquinolinone core.

General Synthetic Strategy
A logical approach to the synthesis of 6-chloroisoquinolin-1(2H)-one involves the

construction of a suitably substituted benzene derivative followed by cyclization to form the

isoquinolinone ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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